molecular formula C11H14O B3048026 Allyl 2,6-dimethylphenyl ether CAS No. 15261-41-3

Allyl 2,6-dimethylphenyl ether

Cat. No. B3048026
CAS RN: 15261-41-3
M. Wt: 162.23 g/mol
InChI Key: FUOIKFIGRFIYQW-UHFFFAOYSA-N
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Patent
US05120843

Procedure details

2,6-Dimethylphenol (1.22 g) is added to a mixture of powdered potassium hydroxide (2.24 g) in dimethylsulfoxide (20 ml). Then 3-bromopropane (2.42 g) is added at 20°-25° and stirred for 0.5 hr. The mixture is diluted with water (100 ml) and extracted with methylene chloride (3×). The organic extracts are washed with water (2×) and then with saline, dried over sodium sulfate and concentrated under reduced pressure to give 1-allyloxy-2,6-dimethylbenzene.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[OH-].[K+].Br[CH2:13][CH2:14][CH3:15]>CS(C)=O.O>[CH2:15]([O:9][C:3]1[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1])[CH:14]=[CH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
2.24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×)
WASH
Type
WASH
Details
The organic extracts are washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saline, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.